molecular formula C7H18OSi B1585234 4-(Trimethylsilyl)butan-1-ol CAS No. 2917-40-0

4-(Trimethylsilyl)butan-1-ol

Cat. No.: B1585234
CAS No.: 2917-40-0
M. Wt: 146.3 g/mol
InChI Key: MDJXWYVEZHDNPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4-(Trimethylsilyl)butan-1-ol involves the reaction of 3-bromobutanol with trimethylchlorosilane under alkaline conditions . The reaction proceeds as follows: [ \text{3-Bromobutanol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} ]

Another method involves the hydroxylation of this compound using appropriate reagents .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Trimethylsilyl)butanal or 4-(Trimethylsilyl)butanoic acid.

    Reduction: Formation of 4-(Trimethylsilyl)butane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Trimethylsilyl)butan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the hydroxyl group. The trimethylsilyl group acts as a protecting group for the hydroxyl group, allowing selective reactions to occur at other sites of the molecule . The hydroxyl group can undergo various transformations, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylsilyl)-3-buten-1-ol
  • 4-(Trimethylsilyl)-2-butyn-1-ol
  • 4-(Trimethylsilyl)-3-butyn-2-ol

Uniqueness

4-(Trimethylsilyl)butan-1-ol is unique due to its specific structure, which combines the properties of a hydroxyl group and a trimethylsilyl group. This combination allows it to act as both a protecting group and a reactive intermediate in various chemical reactions . Its versatility and stability make it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-trimethylsilylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXWYVEZHDNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294484
Record name 4-(trimethylsilyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2917-40-0
Record name NSC96811
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(trimethylsilyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 ml (11.4 mmol) of a 1 molar solution of borane dimethylsulfide was added to a cooled (0° C.) solution of 0.61 g (3.8 mmol) of 4-(trimethylsilyl)-butanoic acid in 20 ml of dry tetrahydrofuran. After work-up using the standard procedure (methanol, tetramethylethylene diamine) and flash chromatography purification on silica gel eluted with a 9:1 mixture of hexane and ethyl acetate, 0.4 g of 4-(trimethylsilyl)-1-butanol was obtained as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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